molecular formula C20H21BrN6O7 B12712909 Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate CAS No. 88351-61-5

Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate

Cat. No.: B12712909
CAS No.: 88351-61-5
M. Wt: 537.3 g/mol
InChI Key: NXCIMWZLXQMMIF-UHFFFAOYSA-N
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Description

Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate is a complex organic compound It features a combination of functional groups, including an azo group, a brominated aromatic ring, and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate typically involves multiple steps:

    Formation of the azo compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.

    Introduction of the bromine and nitro groups: This can be achieved through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the beta-alanine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate can be used in various scientific research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological systems.

    Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.

    Industry: Used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The azo group could play a role in electron transfer processes, while the brominated aromatic ring might be involved in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(3-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate: Similar structure but with a chlorine atom instead of bromine.

    Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-methyl-beta-alaninate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

The presence of the bromine atom and the specific arrangement of functional groups in Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate can confer unique chemical properties, such as specific reactivity patterns and binding affinities, making it distinct from similar compounds.

Properties

CAS No.

88351-61-5

Molecular Formula

C20H21BrN6O7

Molecular Weight

537.3 g/mol

IUPAC Name

methyl 3-[3-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-ethylanilino]propanoate

InChI

InChI=1S/C20H21BrN6O7/c1-4-25(8-7-19(29)34-3)13-5-6-16(17(10-13)22-12(2)28)23-24-20-15(21)9-14(26(30)31)11-18(20)27(32)33/h5-6,9-11H,4,7-8H2,1-3H3,(H,22,28)

InChI Key

NXCIMWZLXQMMIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)OC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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